REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:14](=O)[O:13][C:11](=O)[C:10]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:9]12)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CSC1[NH:23][CH2:24][CH2:25][N:26]=1.[OH-].[Na+]>O1CCOCC1>[CH2:1]([N:8]1[C:9]2[C:10](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:11](=[O:13])[N:23]2[CH2:24][CH2:25][N:26]=[C:14]12)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C=2C(C(=O)OC1=O)=CC=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12.7 g
|
Type
|
FILTRATION
|
Details
|
While still hot, the mixture was then filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to about 50 ml
|
Type
|
ADDITION
|
Details
|
of diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through alumina
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methylene chloride/diethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain the heading compound, m.p. 203°-205°C.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=2N(C(C3=CC=CC=C13)=O)CCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |